molecular formula C7H4BrF3N4 B14063527 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B14063527
M. Wt: 281.03 g/mol
InChI Key: HCRROWPYSBDVBY-UHFFFAOYSA-N
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Description

5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core

Properties

Molecular Formula

C7H4BrF3N4

Molecular Weight

281.03 g/mol

IUPAC Name

5-bromo-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C7H4BrF3N4/c8-3-1-2-5(12)14-15-6(2)13-4(3)7(9,10)11/h1H,(H3,12,13,14,15)

InChI Key

HCRROWPYSBDVBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC2=NNC(=C21)N)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution reactions, forming derivatives with enhanced biological or physicochemical properties. Key examples include:

Reaction TypeNucleophileCatalyst/ConditionsProduct ApplicationYieldSource
Suzuki-Miyaura CouplingAryl boronic acidPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl derivatives for drug discovery72–85%
Buchwald-Hartwig AminationAminesPd₂(dba)₃, Xantphos, KOtBuAmino-substituted pyrazolopyridines65–78%
Ullmann-Type CouplingThiolsCuI, K₂CO₃, DMF, 100°CThioether-linked sulfonamide derivatives60–75%

Mechanistic Insight : The bromine atom’s electrophilicity enables oxidative addition to palladium or copper catalysts, facilitating cross-coupling with nucleophiles like aryl boronic acids or amines .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring participates in electrophilic reactions, particularly at the 3-amino group:

  • Iodination : Treatment with iodine (I₂) in acetic acid yields 3-iodo derivatives, which serve as intermediates for further functionalization .
    Conditions : I₂ (1.2 eq), AcOH, 70°C, 4 hours. Yield : 82% .

  • Nitration : Limited reactivity observed due to deactivation by the trifluoromethyl group.

Cyclocondensation Reactions

The compound acts as a precursor in multicomponent reactions to form fused heterocycles:

Example : Reaction with β-ketonitriles and arylsulfonyl hydrazides under NIS (N-iodosuccinimide) catalysis generates 5-amino-4-arylthio-3-aryl-1H-pyrazoles .
Key Steps :

  • Cyclization of the pyrazole core with β-ketonitriles.

  • Sulfenylation via disulfide intermediates (e.g., 1,2-diphenyldisulfane) .

Yield : 68–74% under optimized conditions (DMF, 80°C) .

Copper-Catalyzed Coupling with Sulfonamides

A study demonstrated the synthesis of sulfonamide derivatives via copper-mediated coupling :

Sulfonamide DerivativeBacterial Inhibition (MIC, µg/mL)Antioxidant Activity (IC₅₀, DPPH)
8a (R = -NH₂)0.25 (S. aureus)12.5 µM
8i (R = -CF₃)0.5 (E. coli)14.8 µM

Conditions : CuI (10 mol%), K₂CO₃, isopropanol, 90°C, 12 hours .

Biological Interactions

The compound interacts with biological macromolecules through hydrogen bonding and hydrophobic interactions:

  • Enzyme Inhibition : Binds to the kinase domain of tropomyosin receptor kinases (TRKs), inhibiting phosphorylation (IC₅₀ = 0.8–1.2 µM) .

  • Antimicrobial Activity : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : Stable in dilute HCl (pH 2–4) but degrades in concentrated H₂SO₄ due to trifluoromethyl group hydrolysis.

  • Basic Conditions : Forms deprotonated intermediates at pH > 10, increasing solubility in polar solvents.

Mechanism of Action

The mechanism of action of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine depends on its specific application:

Comparison with Similar Compounds

5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: can be compared with other similar compounds:

The unique combination of the pyrazole ring, bromine atom, and trifluoromethyl group in 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine makes it distinct and valuable for various applications.

Biological Activity

5-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C7H3BrF3N3
  • Molecular Weight : 266.018 g/mol
  • CAS Number : 1256826-15-9

Synthesis

The synthesis of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the bromination of pyrazolo[3,4-b]pyridine derivatives followed by trifluoromethylation. Various methods have been documented for the preparation of this compound, highlighting its structural versatility and potential for further functionalization.

Anticancer Activity

Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies show that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific concentrations:

CompoundCell LineIC50 (μM)Mechanism of Action
5-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amineMDA-MB-2311.0Induces apoptosis via caspase activation
Similar DerivativeHepG22.5Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Pyrazolo[3,4-b]pyridine derivatives have been evaluated for their effects against various bacterial strains, demonstrating inhibition of growth at low micromolar concentrations. This activity is often attributed to their ability to disrupt bacterial cell wall synthesis.

Anti-inflammatory and Other Activities

Beyond anticancer and antimicrobial properties, compounds in this class have been reported to exhibit anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways has been documented in several studies.

Structure-Activity Relationships (SAR)

The biological activity of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can be significantly influenced by structural modifications. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) enhances biological activity by increasing electron deficiency in the aromatic system.
  • Positioning of Bromine : The bromine atom at the 5-position is critical for maintaining potency against cancer cell lines.
  • Amino Group Influence : The amino group at the 3-position contributes to improved solubility and bioavailability.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Breast Cancer Study : A study evaluated the effect of various pyrazolo[3,4-b]pyridine derivatives on MDA-MB-231 cells, noting that those with trifluoromethyl substitutions showed enhanced apoptosis induction compared to their non-substituted counterparts .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of several derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications at the 6-position significantly improved activity .

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